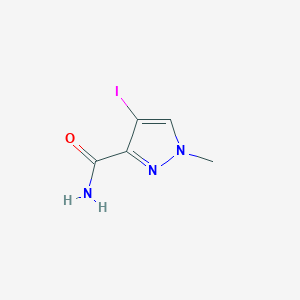
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. The unique structure of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has made it an attractive target for synthetic chemists, and its potential biological activities have made it a subject of interest for medicinal chemists.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the target organism. This inhibition leads to the disruption of vital cellular processes, ultimately resulting in the death of the target organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been extensively studied. This compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, studies have shown that this compound exhibits significant neuroprotective and anti-cancer activities.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized in high yields and with high purity, making it an attractive target for synthetic chemists. Additionally, this compound exhibits significant biological activities, making it a potential candidate for the development of new drugs.
One limitation of using 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity towards certain cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research and development of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of this compound. Studies have shown that this compound exhibits significant biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with its target organisms and to identify potential targets for drug development.
Finally, the potential applications of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in other fields, such as materials science and catalysis, should be investigated. The unique structure of this compound may make it an attractive target for the development of new materials and catalysts with unique properties.
Scientific Research Applications
The potential applications of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in scientific research are numerous. One area of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits significant antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-ethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJLWYLABWGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3204379.png)


![8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3204392.png)





![4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3204445.png)


